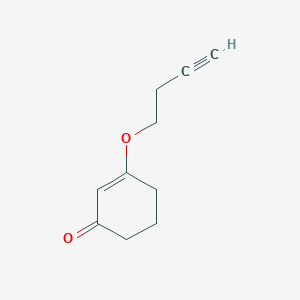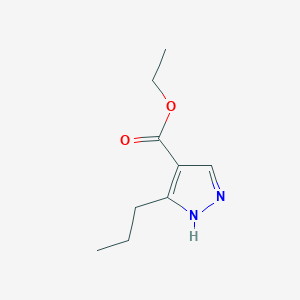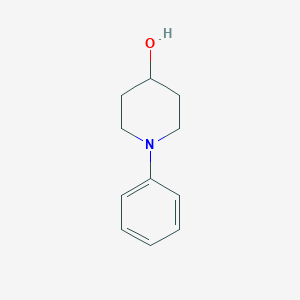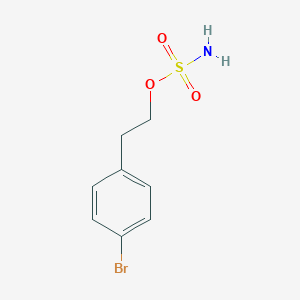
1,3,3,5,5-Pentamethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5,5-Pentamethylpiperazin-2-one, also known as PMP, is a cyclic amide compound that has been widely used in scientific research for its unique properties. PMP is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C9H18N2O and a molecular weight of 170.26 g/mol.
Mechanism of Action
The mechanism of action of 1,3,3,5,5-Pentamethylpiperazin-2-one is not well understood. However, it is believed that this compound forms inclusion complexes with organic molecules through hydrogen bonding and van der Waals interactions. These complexes can alter the physical and chemical properties of the guest molecules, leading to changes in their behavior.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be noted that this compound is not intended for human consumption and should be handled with care.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3,3,5,5-Pentamethylpiperazin-2-one in lab experiments is its ability to form inclusion complexes with a wide range of organic molecules. This makes it a versatile tool for a variety of applications. This compound is also easy to synthesize and is relatively inexpensive.
One limitation of using this compound is that it is not soluble in all solvents, which can limit its use in certain applications. Additionally, this compound is not stable under acidic conditions, which can limit its use in certain reactions.
Future Directions
There are several potential future directions for research involving 1,3,3,5,5-Pentamethylpiperazin-2-one. One area of interest is the development of new inclusion complexes for drug delivery applications. This compound could also be used as a chiral auxiliary in the synthesis of new chiral compounds. Additionally, there is potential for this compound to be used in the development of new separation techniques for organic molecules.
Synthesis Methods
1,3,3,5,5-Pentamethylpiperazin-2-one can be synthesized by reacting 2,2-dimethyl-1,3-diaminopropane with acetic anhydride. The reaction proceeds through an acylation process, resulting in the formation of this compound. The yield of this reaction is typically high, and the resulting product is of high purity.
Scientific Research Applications
1,3,3,5,5-Pentamethylpiperazin-2-one has been widely used in scientific research for its ability to form inclusion complexes with various organic molecules. These complexes have been used in a variety of applications, including drug delivery, catalysis, and separation science. This compound has also been used as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
111205-19-7 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,3,3,5,5-pentamethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-11(5)7(12)9(3,4)10-8/h10H,6H2,1-5H3 |
InChI Key |
IXNSNZGDBVRYND-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Canonical SMILES |
CC1(CN(C(=O)C(N1)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)


